molecular formula C10H21Cl2N3O B13490248 1-Methyl-4-(pyrrolidine-2-carbonyl)piperazine dihydrochloride

1-Methyl-4-(pyrrolidine-2-carbonyl)piperazine dihydrochloride

Cat. No.: B13490248
M. Wt: 270.20 g/mol
InChI Key: ZMPJFGLMRARQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-(pyrrolidine-2-carbonyl)piperazine dihydrochloride is a chemical compound with the molecular formula C10H20Cl2N3O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(pyrrolidine-2-carbonyl)piperazine dihydrochloride typically involves the reaction of 1-methylpiperazine with pyrrolidine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(pyrrolidine-2-carbonyl)piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to produce reduced derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-4-(pyrrolidine-2-carbonyl)piperazine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(pyrrolidine-2-carbonyl)piperazine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-4-(pyrrolidine-2-carbonyl)piperazine dihydrochloride is unique due to the presence of both piperazine and pyrrolidine moieties in its structure. This combination allows for diverse chemical reactivity and potential biological activities that are not observed in simpler analogs .

Properties

Molecular Formula

C10H21Cl2N3O

Molecular Weight

270.20 g/mol

IUPAC Name

(4-methylpiperazin-1-yl)-pyrrolidin-2-ylmethanone;dihydrochloride

InChI

InChI=1S/C10H19N3O.2ClH/c1-12-5-7-13(8-6-12)10(14)9-3-2-4-11-9;;/h9,11H,2-8H2,1H3;2*1H

InChI Key

ZMPJFGLMRARQFW-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCCN2.Cl.Cl

Origin of Product

United States

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